Carboxylic Acid Acidity (pKa) is Enhanced by the 4-Nitro Group Compared to Unsubstituted 1-Naphthoic Acid
The presence of the electron-withdrawing nitro group at the 4-position significantly increases the acidity of the carboxylic acid moiety in 4-nitro-1-naphthoic acid relative to the unsubstituted parent compound. This is a critical factor in determining solubility, salt formation, and reactivity in synthetic applications. The predicted pKa value for 4-nitro-1-naphthoic acid is 2.67±0.10 , which is approximately one full log unit more acidic than the experimentally determined pKa of 1-naphthoic acid, which is reported as 3.69-3.70 in aqueous solution [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.67 ± 0.10 (Predicted) |
| Comparator Or Baseline | 1-Naphthoic acid, pKa = 3.69 (Experimental) [1] |
| Quantified Difference | ΔpKa ≈ -1.02 (Target is approximately 10x more acidic) |
| Conditions | Aqueous solution prediction vs. experimental measurement. |
Why This Matters
This significant difference in acidity directly impacts the compound's protonation state at physiological and common buffer pHs, influencing its solubility, ability to form salts, and its behavior in aqueous-organic partitioning, which are key considerations in chemical synthesis and drug design.
- [1] PubChem. (n.d.). 1-Naphthoic acid (Compound Summary). National Center for Biotechnology Information. View Source
